

Cyclobutrifluram: A Technical Deep Dive into a Novel Nematicide and Fungicide

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Compound of Interest		
Compound Name:	Cyclobutrifluram	
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Introduction

Cyclobutrifluram is a novel active ingredient with potent nematicidal and fungicidal properties. Developed by Syngenta, it has been disclosed in patent literature, notably in documents WO2013/143811 and WO2015/003951.[1] This technical guide provides a comprehensive survey of the patent literature for **Cyclobutrifluram** and its related compounds, focusing on its synthesis, mechanism of action, biological efficacy, and the experimental protocols used in its evaluation.

Cyclobutrifluram belongs to the class of succinate dehydrogenase inhibitors (SDHIs), which target mitochondrial complex II in the electron transport chain of fungi and nematodes.[2][3] This mode of action disrupts cellular respiration and energy production in the target organisms. It has demonstrated broad-spectrum activity against various plant-parasitic nematodes and soil-borne fungal pathogens, particularly Fusarium species.[1]

Chemical Structure and Properties

- Chemical Name: N-[2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)nicotinamide
- CAS Registry Number: 1460292-16-3 (for the (1R, 2R) enantiomer)
- Molecular Formula: C17H13Cl2F3N2O



• Molecular Weight: 389.20 g/mol

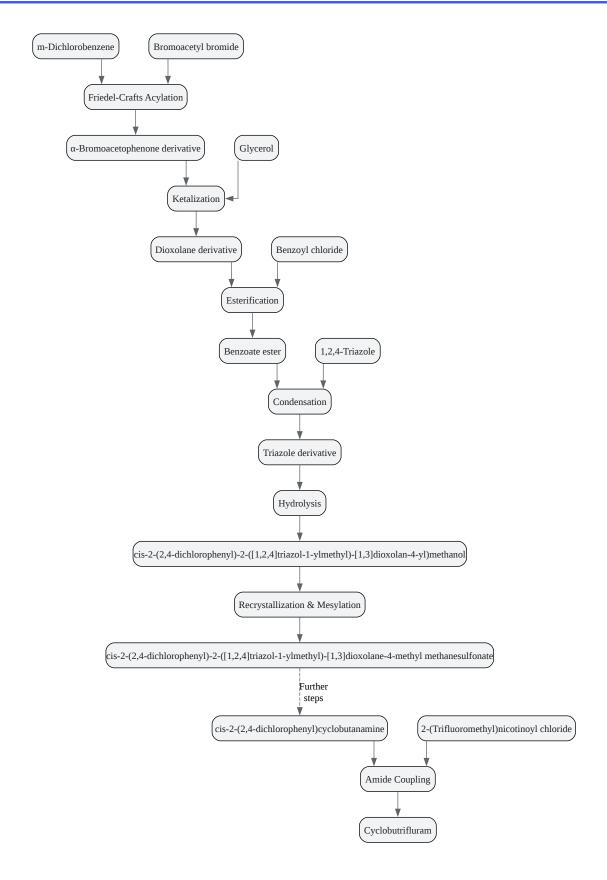
The commercial product is a mixture of enantiomers, typically containing 80-100% of the (1S,2S)-enantiomer and 0-20% of the (1R,2R)-enantiomer.[4]

Synthesis of Cyclobutrifluram and Key Intermediates

The synthesis of **Cyclobutrifluram** involves a multi-step process. A key intermediate in its production is cis-2-(2,4-dichlorophenyl)cyclobutanamine. The general synthetic pathway is outlined below, based on information from patent literature.

General Synthetic Workflow





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Caption: General synthetic pathway for **Cyclobutrifluram**, starting from m-dichlorobenzene.



Experimental Protocols

Preparation of cis-2-(2,4-dichlorophenyl)-2-([1][5][6]-triazole-1-methyl)-[4][5] dioxolane-4-Methyl methanesulfonate

This key intermediate is synthesized through a process that includes a Friedel-Crafts reaction with m-dichlorobenzene and bromoacetyl bromide, followed by condensation with glycerin, esterification with benzoyl chloride, condensation with 1,2,4-triazole, hydrolysis, recrystallization, and finally esterification with methylsulfonyl chloride.[7]

- Step 1: Friedel-Crafts Reaction: m-Dichlorobenzene is reacted with bromoacetyl bromide.
- Step 2: Ketalization: The product from Step 1 is condensed with glycerin in the presence of a heteropoly acid catalyst (TiSiW₁₂O₄₀/SiO₂).
- Step 3: Esterification: The resulting ketal is esterified with benzoyl chloride.
- Step 4: Condensation with 1,2,4-Triazole: The esterified product is then condensed with 1,2,4-triazole using sodium carbonate as an acid binding agent.
- Step 5: Hydrolysis and Recrystallization: The triazole derivative is hydrolyzed and purified by recrystallization.
- Step 6: Mesylation: The purified alcohol is reacted with methanesulfonyl chloride in the presence of triethylamine to yield the final methanesulfonate active ester.[7]

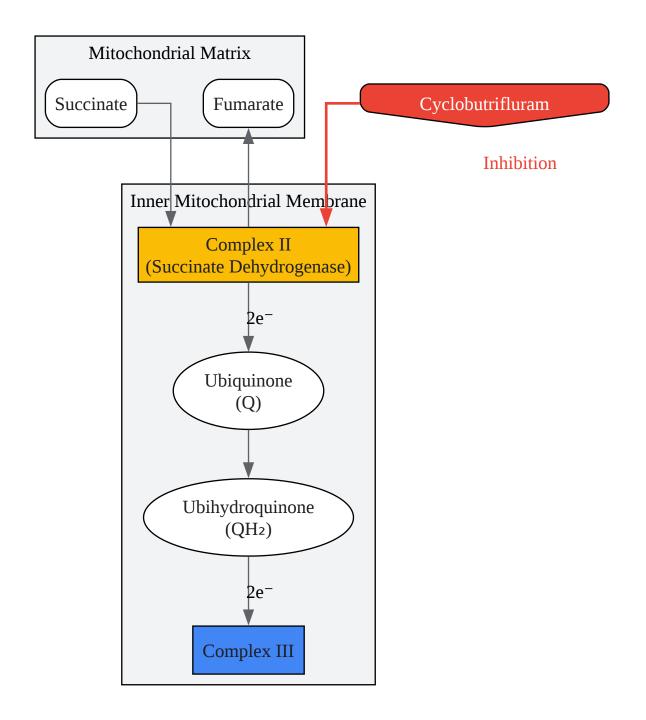
Final Amide Coupling to form Cyclobutrifluram

The final step in the synthesis of **Cyclobutrifluram** involves the amide coupling of the key intermediate, cis-2-(2,4-dichlorophenyl)cyclobutanamine, with 2-(trifluoromethyl)nicotinoyl chloride. This reaction is a standard procedure in organic synthesis, typically carried out in the presence of a base to neutralize the HCl byproduct.

Mechanism of Action: Succinate Dehydrogenase Inhibition



Cyclobutrifluram functions as a succinate dehydrogenase inhibitor (SDHI). SDH, also known as mitochondrial complex II, is a key enzyme complex in both the citric acid cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. By inhibiting this enzyme, **Cyclobutrifluram** effectively blocks cellular respiration, leading to a depletion of ATP and ultimately cell death in the target nematodes and fungi.



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Caption: Mechanism of action of **Cyclobutrifluram** as a succinate dehydrogenase inhibitor in the mitochondrial electron transport chain.

Biological Activity and Efficacy

Cyclobutrifluram has demonstrated significant in vitro and in vivo activity against a broad spectrum of plant-parasitic nematodes and fungal pathogens.

Nematicidal Activity

In Vitro Efficacy:

Target Nematode Species	Assay Type	Parameter	Value (μg/mL)	Patent/Referen ce
Meloidogyne incognita	Motility	2-hr EC50	0.48	[8]
Rotylenchulus reniformis	Motility	2-hr EC50	1.07	[8]

In Vivo Efficacy:

A study on peanuts demonstrated the in vivo efficacy of a 2% fluopyram-**Cyclobutrifluram** granule formulation. The treatment resulted in a significant reduction in the number of root knots compared to the untreated control.[6]



Treatment	Application Rate	Time After Application (Days)	Field Control Effect (%)	Patent/Referen ce
2% Fluopyram- Cyclobutrifluram granules	-	25	89.4	[6]
45	80.7	[6]		
60	73.2	[6]		
2% Fluopyram granules	-	25	80.3	[6]
45	72.2	[6]		
60	62.7	[6]		
2% Cyclobutrifluram granules	-	25	78.5	[6]
45	65.4	[6]		
60	58.5	[6]		

Fungicidal Activity

In Vitro Efficacy:

Cyclobutrifluram has shown excellent inhibitory activity against a range of Fusarium species.



Target Fungal Species	Parameter	Value (µg/mL)	Patent/Reference
Fusarium spp.	EC ₅₀	0.0021 - 0.0647	[9]
F. pseudograminearum (60 isolates)	EC50	0.016 - 0.142	[10]
F. asiaticum (30 isolates)	EC50	0.010 - 0.041	[10]
F. graminearum (30 isolates)	EC50	0.012 - 0.059	[10]

In Vivo Efficacy:

In vivo tests have confirmed the protective and curative activity of **Cyclobutrifluram** against various fungal diseases.

Crop	Disease	Formulation	Application	Control Effect (%)	Patent/Refe rence
Tomato	Gray Mold (Botrytis cinerea)	200g/L SC	1000x dilution	87.28	[5]
500x dilution	99.29	[5]			
Wheat	Fusarium Crown Rot	Seed treatment (15 g a.i./100 kg seed)	Pre- emergence	Significantly reduced damping-off and discoloration	[10]
Seed treatment (30 g a.i./100 kg seed)	Pre- emergence	Significantly reduced damping-off and discoloration	[10]		

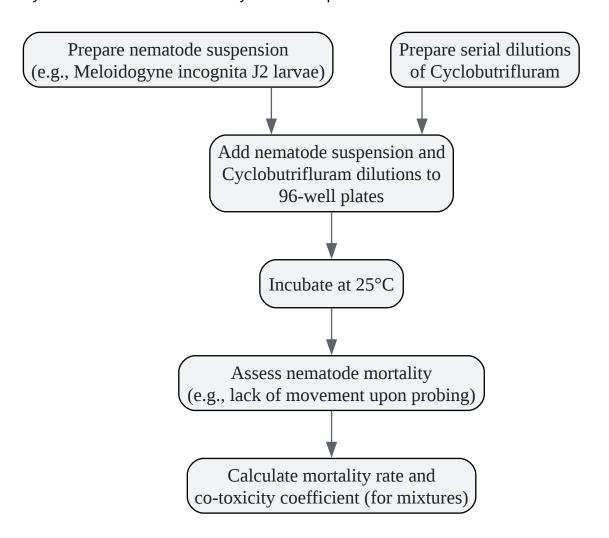


Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the nematicidal and fungicidal activity of compounds like **Cyclobutrifluram**, based on methods described in the patent literature.

Nematicide Indoor Virulence Assay

This assay determines the direct toxicity of the compound to nematodes.



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Caption: Workflow for an in vitro nematicide virulence assay.

 Nematode Suspension Preparation: Second-stage juveniles (J2) of Meloidogyne incognita are collected and suspended in sterile water to a known concentration (e.g., 400 larvae/mL).
 [6]



- Compound Preparation: A stock solution of Cyclobutrifluram is prepared and serially diluted to create a range of test concentrations.
- Assay Setup: In a 96-well plate, a specific volume of the nematode suspension is added to each well, followed by the corresponding dilution of Cyclobutrifluram. A sterile water control is also included.[6]
- Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a set period.
- Mortality Assessment: Nematode mortality is assessed at different time points. Dead nematodes are typically identified by their rigid, straight posture and lack of movement when probed.
- Data Analysis: The mortality rate is calculated and corrected for control mortality. For
 mixtures of active ingredients, a co-toxicity coefficient (CTC) can be calculated to determine
 synergistic or antagonistic effects.[6]

Fungicide In Vivo Efficacy Test (e.g., Tomato Gray Mold)

This assay evaluates the protective and curative efficacy of the compound on a host plant.

- Plant Cultivation: Tomato plants are grown to a specific developmental stage (e.g., 4-5 true leaves).
- Compound Application: A formulation of Cyclobutrifluram (e.g., 200g/L Suspension Concentrate) is diluted to the desired concentrations and sprayed onto the tomato plants until runoff.[5]
- Inoculation: After the spray has dried (for protective assays) or a set time after inoculation (for curative assays), the plants are inoculated with a spore suspension of Botrytis cinerea.
- Incubation: The plants are maintained in a high-humidity environment at a suitable temperature (e.g., 20-25°C) to promote disease development.
- Disease Assessment: After a specific incubation period (e.g., 3-5 days), the disease severity
 is assessed by measuring the lesion size or the percentage of infected leaf area.



• Efficacy Calculation: The control effect is calculated based on the reduction in disease severity in the treated plants compared to the untreated, inoculated control plants.[5]

Conclusion

The patent literature reveals **Cyclobutrifluram** as a potent and versatile pesticide with both nematicidal and fungicidal activities. Its mode of action as a succinate dehydrogenase inhibitor provides a valuable tool for integrated pest management strategies. The synthesis of **Cyclobutrifluram** involves a multi-step process with several key intermediates. The biological data presented in patents and related scientific publications demonstrate its high efficacy against economically important nematodes and fungal pathogens. The experimental protocols outlined in these documents provide a basis for the continued evaluation and development of **Cyclobutrifluram** and related compounds. Further research into the full spectrum of its activity, optimal application methods, and resistance management will be crucial for its successful and sustainable use in agriculture.

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